molecular formula C21H27N3O4S2 B2392674 2-methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234932-09-2

2-methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2392674
CAS RN: 1234932-09-2
M. Wt: 449.58
InChI Key: JDXPMINKFUWKKC-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy

Research has shown that certain benzenesulfonamide derivatives have significant potential in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanines substituted with benzenesulfonamide groups have demonstrated remarkable singlet oxygen quantum yields, which are crucial for the effectiveness of PDT. These compounds are characterized by good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Piperidine derivatives, which share structural similarities with the specified molecule, have been investigated for their corrosion inhibition properties on iron. These studies utilize quantum chemical calculations and molecular dynamics simulations to explore the adsorption behaviors and inhibition efficiencies of such compounds. The findings indicate that these derivatives can significantly protect metallic surfaces against corrosion, suggesting potential applications in industrial processes and materials preservation (Kaya et al., 2016).

Enzyme Inhibition

N-substituted benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, such as carbonic anhydrases. These compounds demonstrate a broad range of biological activities, including potential therapeutic applications for conditions characterized by altered enzyme activities. Such research suggests that structurally related molecules, including the specified compound, could be explored for their enzyme inhibitory properties, contributing to the development of new drugs and therapeutic agents (Di Fiore et al., 2011).

properties

IUPAC Name

2-methoxy-5-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-15-6-7-18(28-2)19(13-15)30(26,27)23-14-16-8-11-24(12-9-16)21(25)17-5-4-10-22-20(17)29-3/h4-7,10,13,16,23H,8-9,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXPMINKFUWKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzenesulfonamide

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